1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate
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Overview
Description
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their unique properties and applications in various fields, including catalysis, material science, and electrochemistry. The presence of the nitrate anion enhances its solubility and reactivity, making it a versatile compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate can be synthesized through a multi-step process involving the alkylation of imidazole derivatives. The typical synthetic route includes:
Alkylation of Imidazole: Imidazole is reacted with an alkyl halide, such as octyl bromide, in the presence of a base like potassium carbonate to form 1-octylimidazole.
Methylation: The 1-octylimidazole is then methylated using methyl iodide to produce 1-methyl-3-octylimidazolium iodide.
Anion Exchange: The iodide anion is exchanged with a nitrate anion using a nitrate salt, such as silver nitrate, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions and optimize yield.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles replace the nitrate anion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products
Oxidation: Formation of imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate has diverse applications in scientific research:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the development of ionic liquids and advanced materials.
Electrochemistry: Utilized in the formulation of electrolytes for batteries and supercapacitors.
Biology and Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium cation can interact with biological molecules, disrupting cellular processes and leading to antimicrobial or anticancer effects. The nitrate anion can participate in redox reactions, further enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-hexyl-1,2-dihydroimidazol-1-ium;nitrate
- 1-Methyl-3-decyl-1,2-dihydroimidazol-1-ium;nitrate
- 1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride
Uniqueness
1-Methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to shorter or longer alkyl chains, the octyl group provides an optimal balance of hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;nitrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.NO3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3)4/h10-11H,3-9,12H2,1-2H3;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWCYTZQIOOTQ-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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